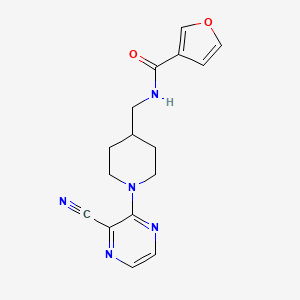

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyrazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazine intermediates, followed by their coupling and subsequent functionalization to introduce the furan-3-carboxamide moiety.

Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 1,4-diketones or amino alcohols. The reaction conditions often involve the use of reducing agents and catalysts to facilitate ring closure and functional group transformations.

Preparation of Pyrazine Intermediate: The pyrazine ring can be synthesized via cyclization reactions involving diamines and dicarbonyl compounds. Common reagents include ammonium acetate and acetic acid, with the reaction typically carried out under reflux conditions.

Coupling and Functionalization: The piperidine and pyrazine intermediates are then coupled using reagents such as coupling agents (eg, EDC, DCC) and bases (eg, triethylamine)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Coupling Agents: EDC, DCC

Bases: Triethylamine, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new medications.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets, providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activity and properties.

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide: This compound has a thiophene ring instead of a furan ring, which may affect its chemical reactivity and applications.

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzene-3-carboxamide: This compound has a benzene ring instead of a furan ring, which may influence its stability and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide, also known as JNJ-54861911, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N5O2, with a molecular weight of 311.34 g/mol. The compound features a piperidine ring linked to a cyanopyrazine moiety and a furan carboxamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N₅O₂ |

| Molecular Weight | 311.34 g/mol |

| Structure | Structure |

The mechanism of action for this compound involves its interaction with specific receptors in the brain. The compound is believed to modulate neurotransmitter systems, particularly those associated with neurological disorders. Its structural components facilitate binding to various biological targets, influencing biochemical pathways that could lead to therapeutic effects.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential as a treatment for conditions such as depression and anxiety due to its agonistic effects on serotonin receptors. In vitro studies have shown that the compound can enhance serotonin signaling, which is crucial for mood regulation.

Anticancer Potential

The compound's anticancer potential has also been explored. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways. For instance, molecular docking studies have indicated favorable interactions with key proteins involved in cell cycle regulation and apoptosis.

Case Studies

- Serotonin Receptor Agonism : A study evaluating the agonistic activity of related compounds demonstrated that modifications at the piperidine and pyrazine positions significantly enhanced receptor binding affinity, suggesting a similar trend for this compound .

- Anticancer Activity : In a recent investigation, this compound was shown to reduce proliferation rates in various cancer cell lines, including breast and lung cancer models, through mechanisms involving cell cycle arrest and apoptosis induction .

Research Findings

Recent findings highlight the compound's versatility in targeting multiple biological pathways:

| Study Focus | Findings |

|---|---|

| Neuropharmacology | Enhances serotonin signaling; potential antidepressant effects |

| Anticancer Activity | Induces apoptosis in cancer cells; inhibits tumor growth |

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c17-9-14-15(19-5-4-18-14)21-6-1-12(2-7-21)10-20-16(22)13-3-8-23-11-13/h3-5,8,11-12H,1-2,6-7,10H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYSSKZLBKNEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.